Decyl 2-ethylhexyl phthalate
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Overview
Description
Decyl 2-ethylhexyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are primarily added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its use in polyvinyl chloride (PVC) products, where it helps to soften the material and make it more pliable.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl 2-ethylhexyl phthalate is synthesized through the esterification of phthalic anhydride with decanol and 2-ethylhexanol. The reaction typically involves an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 150-200°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Decyl 2-ethylhexyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidized products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (decanol and 2-ethylhexanol).
Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Phthalic acid and various oxidized derivatives.
Hydrolysis: Phthalic acid, decanol, and 2-ethylhexanol.
Substitution: Depending on the nucleophile, various substituted phthalates can be formed.
Scientific Research Applications
Decyl 2-ethylhexyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Research studies often investigate its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: It is used in the production of medical devices, such as tubing and blood bags, due to its flexibility and durability.
Industry: Beyond its use in PVC products, it is also employed in the manufacture of adhesives, coatings, and sealants.
Mechanism of Action
Decyl 2-ethylhexyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, reducing intermolecular forces and increasing flexibility. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This interaction can occur through binding to hormone receptors or altering hormone synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Uniqueness
Decyl 2-ethylhexyl phthalate is unique due to its specific combination of decanol and 2-ethylhexanol as alcohol components. This combination provides a balance of flexibility and durability, making it suitable for a wide range of applications. Compared to other phthalates, it may offer different physical properties and levels of toxicity, which can be advantageous or disadvantageous depending on the intended use.
Properties
CAS No. |
85391-46-4 |
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Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-O-decyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-4-7-9-10-11-12-13-16-20-29-25(27)23-18-14-15-19-24(23)26(28)30-21-22(6-3)17-8-5-2/h14-15,18-19,22H,4-13,16-17,20-21H2,1-3H3 |
InChI Key |
GMMDKTJONHGTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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